(1-Methyl-1H-pyrazol-5-yl)methanamine
Overview
Description
The compound (1-Methyl-1H-pyrazol-5-yl)methanamine is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and potential applications of structurally related pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions that can introduce various substituents into the pyrazole core. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, which is a common strategy for constructing nitrogen-containing heterocycles . Similarly, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine was achieved through a condensation reaction at ambient temperature, demonstrating the versatility of synthetic approaches for pyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted to modulate the compound's properties. For example, the crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was determined by X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of these molecules .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which can be exploited for the synthesis of more complex molecules or for the modification of their biological activity. The synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with different substituted aldehydes, showcasing the reactivity of the pyrazole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable degrees of activity, which can be attributed to the differences in their chemical properties .
Relevant Case Studies
One of the papers describes the cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines, comparing it with cisplatin. This study provides a case where the pyrazole derivative shows significant cytotoxic activity, suggesting potential applications in cancer therapy . Another paper discusses a series of novel potential antipsychotic agents based on the pyrazole scaffold, which did not interact with dopamine receptors, unlike clinically available antipsychotic agents .
Scientific Research Applications
Ambient-Temperature Synthesis
A novel compound related to (1-Methyl-1H-pyrazol-5-yl)methanamine was synthesized at ambient temperature, demonstrating a potential for efficient production methods in laboratory settings (Becerra, Cobo, & Castillo, 2021).
Cobalt(II) Complexes
Cobalt(II) complexes involving derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been studied for their unique geometric properties and potential applications in material science, particularly in polymerization processes (Choi et al., 2015).
Synthesis and Characterization
The successful synthesis and detailed spectroscopic characterization of compounds related to (1-Methyl-1H-pyrazol-5-yl)methanamine highlight the compound's versatility in chemical reactions and its potential for diverse applications in organic chemistry (Shimoga, Shin, & Kim, 2018).
Potential Antipsychotic Agents
Derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been explored as potential antipsychotic agents, offering a new avenue for drug development in mental health treatment (Wise et al., 1987).
Anticancer and Antimicrobial Agents
Research on various derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine has indicated potential applications in developing anticancer and antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Alzheimer's Disease Treatment
Some derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been found to inhibit enzymes related to Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative diseases (Kumar et al., 2013).
Molecular Docking Studies
Molecular docking studies involving (1-Methyl-1H-pyrazol-5-yl)methanamine derivatives have been conducted to understand their interaction with biological targets, providing insights into drug design and discovery processes (Cao et al., 2010).
Metal-Induced Organic Ligand Fusion
Studies have shown that (1-Methyl-1H-pyrazol-5-yl)methanamine can undergo metal-induced organic ligand fusion, suggesting its potential in the development of novel materials and coordination compounds (Chen et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have shown promise as potential antimicrobial and anticancer agents, expanding the scope of its applications in pharmacology and therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial Activity
Derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been synthesized and tested for antibacterial activity, demonstrating the compound's utility in developing new antibacterial drugs (Rai et al., 2009).
Eco-friendly Synthesis of Heterocyclic Compounds
Research into eco-friendly synthesis methods for derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine shows a commitment to sustainable practices in chemistry, with potential implications for green chemistry and environmental conservation (Mabrouk et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2-methylpyrazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTFQMKXUFFUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427117 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-5-yl)methanamine | |
CAS RN |
863548-52-1 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.